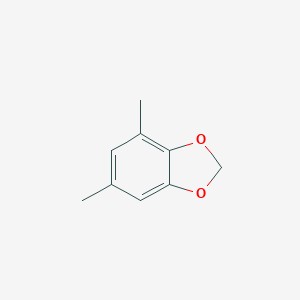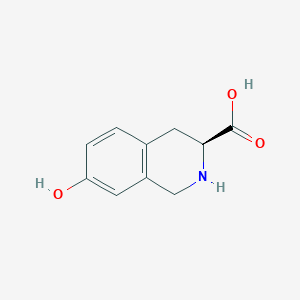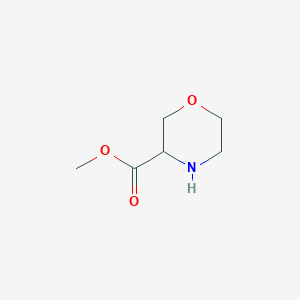
Methyl 3-Morpholinecarboxylate
Übersicht
Beschreibung
Methyl 3-Morpholinecarboxylate is a chemical compound that is related to morpholine, a heterocyclic amine. Morpholine derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided discuss various morpholine derivatives and their synthesis, properties, and applications, which can provide insights into the characteristics of Methyl 3-Morpholinecarboxylate.
Synthesis Analysis
The synthesis of morpholine derivatives is a key area of research. For instance, the synthesis of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, a compound with appetite-suppressant activity, was reported to be effective in dogs without affecting neurotransmitter release . Another study described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, through a nine-step process with an overall yield of 36% . These examples demonstrate the diverse synthetic routes that can be employed to create morpholine derivatives, which may be applicable to the synthesis of Methyl 3-Morpholinecarboxylate.
Molecular Structure Analysis
A density functional theory study was conducted on a morpholine derivative, providing detailed insights into the molecular structure, including optimized geometric parameters, vibrational frequencies, and thermodynamic properties . Such computational studies are crucial for understanding the molecular structure of morpholine derivatives, which could be extended to Methyl 3-Morpholinecarboxylate to predict its behavior and interactions.
Chemical Reactions Analysis
The reactivity of morpholine derivatives with other chemical entities is another area of interest. For example, kinetic studies on the reactions of a carbene compound with morpholine in aqueous acetonitrile were performed, revealing insights into the reaction mechanisms and the influence of amine concentration on the reaction rate . This information is valuable for understanding the chemical reactivity of morpholine derivatives, including Methyl 3-Morpholinecarboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photoinitiation capability of 2-morpholino acetonaphthone for polymerization of methyl methacrylate was investigated, demonstrating the potential of morpholine derivatives in photoinitiated processes . Additionally, the synthesis and antidepressive activity of various morpholine hydrochlorides were reported, highlighting the biological properties and potential therapeutic applications of these compounds . These studies provide a foundation for understanding the physical and chemical properties of Methyl 3-Morpholinecarboxylate.
Relevant Case Studies
Several case studies within the provided papers highlight the potential applications of morpholine derivatives. For instance, pyrrolo[3,4-c]quinoline-1,3-diones were synthesized and identified as potent caspase-3 inhibitors, showcasing the therapeutic potential of morpholine-containing compounds . Moreover, the in vitro antitumor activity of tertiary aminoalkanol hydrochlorides derived from morpholine was evaluated, further emphasizing the importance of morpholine derivatives in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Morpholino Oligos and Gene Function
Morpholino oligomers, closely related to morpholine derivatives, have been extensively used to inhibit gene function across a range of model organisms. These studies demonstrate morpholinos' efficacy in targeting maternal and zygotic gene functions, suggesting that MMMC could be involved in the synthesis or modification of such oligomers to study gene functions (Heasman, 2002).
Antioxidant Activity Analysis
Research into antioxidants and their mechanisms is crucial across various scientific disciplines. Analytical methods to determine antioxidant activity, where morpholine derivatives might be used as part of the assay or synthesis process for antioxidants, highlight the chemical's potential application in facilitating antioxidant research (Munteanu & Apetrei, 2021).
Synthetic and Pharmaceutical Applications
Morpholine and its derivatives, including potentially MMMC, have a broad spectrum of pharmaceutical applications. They have been the focus of synthetic and medicinal chemistry investigations, revealing their utility in developing new pharmacophoric activities. This indicates MMMC's potential role in the synthesis of pharmacologically active molecules (Al-Ghorbani Mohammed et al., 2015).
Neuroprotective Strategies in Stroke
In the broader context of neuroprotection, compounds related to morpholine derivatives are evaluated for their potential in mitigating secondary cerebral injury post-stroke. This suggests that MMMC could be explored for its neuroprotective properties, contributing to the development of treatment strategies for cerebrovascular stroke (Karsy et al., 2017).
Risk Assessment and Toxicology
Understanding the toxicological profile and risk assessment of chemical compounds, including morpholine derivatives, is essential for their safe use in consumer products and industrial applications. Studies focusing on methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) offer a framework for assessing the risk associated with the use of MMMC in rinse-off products, indicating the importance of evaluating MMMC's safety profile (Fewings & Menné, 1999).
Eigenschaften
IUPAC Name |
methyl morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXIRKYWOEDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391073 | |
| Record name | Methyl 3-Morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Morpholinecarboxylate | |
CAS RN |
126264-49-1 | |
| Record name | Methyl 3-Morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126264-49-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



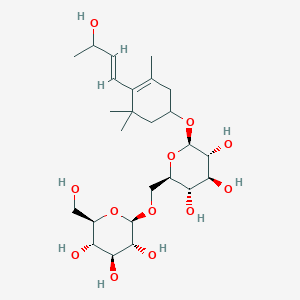
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
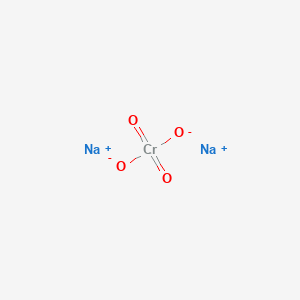
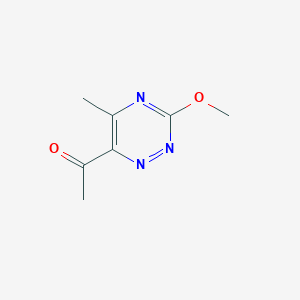
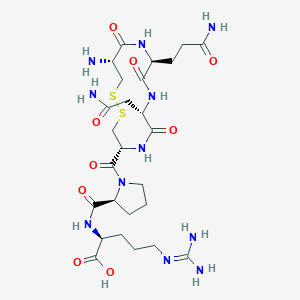
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
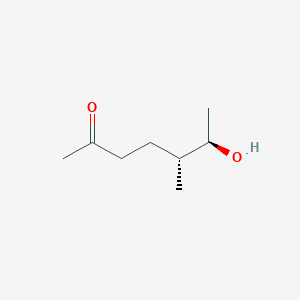
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)

